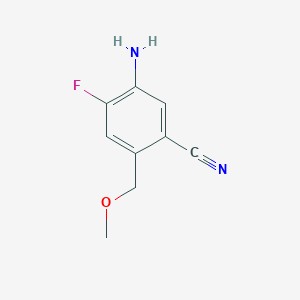

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile

Description

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

5-amino-4-fluoro-2-(methoxymethyl)benzonitrile |

InChI |

InChI=1S/C9H9FN2O/c1-13-5-7-2-8(10)9(12)3-6(7)4-11/h2-3H,5,12H2,1H3 |

InChI Key |

MLKWTHASXINQEI-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C=C1C#N)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the fluorine atom and nitrile group on the aromatic ring.

- Installation of the methoxymethyl substituent.

- Amination at the appropriate position.

The sequence and choice of these steps depend on the availability of starting materials and the desired purity and yield.

Reported Synthetic Routes and Key Steps

Starting from Fluorinated Benzonitrile Derivatives

One common approach is to begin with a fluorinated benzonitrile intermediate, such as 2-fluoro-4-(methoxymethyl)benzonitrile , which is structurally close to the target compound but lacks the amino group. This intermediate can be prepared via nucleophilic substitution or functional group transformation on benzonitrile derivatives bearing fluorine and methoxymethyl groups.

Synthesis of 2-Fluoro-4-(methoxymethyl)benzonitrile :

- Reaction of benzonitrile derivatives with fluorinating agents or via selective substitution reactions.

- Installation of the methoxymethyl group through alkylation using methoxymethyl chloride or similar reagents in the presence of a base such as sodium hydride.

- Typical solvents include tetrahydrofuran (THF), which supports mild reaction conditions and good yields.

This intermediate is then subjected to selective amination to introduce the amino group at the 5-position.

Amination Step

The amino group can be introduced via:

- Nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., halogen) by ammonia or amine sources.

- Reduction of nitro precursors if the nitro group is initially installed instead of amino.

- Aminolysis reactions under controlled temperature and pH to avoid side reactions.

Representative Preparation Protocol (Literature-Based)

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-fluoro-4-(methoxymethyl)benzonitrile | Benzonitrile derivative + fluorinating agent + methoxymethyl chloride, NaH in THF | Mild temperature (0-25°C), inert atmosphere |

| 2 | Amination at 5-position | Ammonia or ammonium hydroxide, solvent (e.g., ethanol or water), controlled pH 5-6, 35-45°C | Reaction time 3-5 hours, monitoring by HPLC for completion |

| 3 | Purification | Crystallization from methanol or suitable solvent, filtration, drying | Achieves >98% purity |

Alternative Routes and Innovations

- Use of 4-fluoro-2-methylbenzonitrile as a precursor followed by oxidation and functional group transformations to install the methoxymethyl and amino groups.

- Avoidance of toxic reagents such as copper(I) cyanide by employing safer catalytic systems or direct substitution methods.

- One-pot synthesis strategies combining multiple steps to improve efficiency and reduce waste.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Fluorinated benzonitrile + methoxymethylation + amination | Benzonitrile derivatives | Methoxymethyl chloride, NaH, ammonia | Mild temp, THF solvent | 70-80 | >98 | High selectivity, mild conditions | Multi-step, requires purification |

| Direct amination of 2-fluoro-4-(methoxymethyl)benzonitrile | 2-fluoro-4-(methoxymethyl)benzonitrile | Ammonia, acid/base for pH control | 35-45°C, 3-5 hrs | 75-85 | >98 | Efficient, fewer side products | Requires pure intermediate |

| One-pot multi-step synthesis (patent method) | Cyanuric chloride derivatives | Ammonia, NaOH, HCl | Controlled pH and temperature | ~80 | >98 | Streamlined process, solvent recovery | Complex reaction control |

Research Findings and Optimization Insights

- Temperature and pH control are critical during amination to prevent overreaction or decomposition.

- Use of organic solvents like tetrahydrofuran (THF) and methanol facilitates selective substitution and crystallization steps.

- Purification by crystallization effectively removes impurities, achieving high purity (>98%) suitable for pharmaceutical intermediates.

- Avoidance of toxic metal cyanides and hazardous reagents improves environmental and safety profiles.

- Reaction monitoring by high-performance liquid chromatography (HPLC) ensures completion and quality control.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature (amination) | 35-45 °C | Balances reaction rate and selectivity |

| pH during amination | 4-6 | Ensures optimal nucleophilic substitution |

| Solvent | THF, methanol, ethanol | Solubility and reaction medium |

| Reaction Time | 3-10 hours | Complete conversion without side reactions |

| Purity after crystallization | >98% | Suitable for further applications |

| Yield | 70-85% | Efficient for scale-up |

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluoro substituent can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties based on the evidence:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects: The cyano group in all analogs strongly withdraws electrons, making the benzene ring electrophilic. However, substituents like -CF3 (in ) or -Cl (in ) further enhance this effect compared to the methoxymethyl group in the target compound.

- Solubility : The methoxymethyl group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to chloro- or trifluoromethyl-substituted analogs, which are more lipophilic .

- Synthetic Utility: Amino groups in positions 4 or 5 (e.g., ) are common sites for Suzuki-Miyaura couplings, while methoxymethyl groups may require protection during reactions to prevent ether cleavage .

Commercial Availability and Cost

- Pricing Trends: Analogs like 4-Amino-3-fluorobenzonitrile are commercially available at ~JPY 10,800/5g (TCI Chemicals), while chloro-substituted variants (e.g., ) are priced higher due to purification challenges .

- Discontinued Products: Derivatives such as 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride (Ref: 10-F716054) are discontinued, highlighting supply chain volatility for niche nitriles .

Biological Activity

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and relevant data.

- Molecular Formula : C10H12FN3O

- Molecular Weight : 201.22 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C1=C(C(=C(C=C1)F)N)C#N)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group enhances its potential as a ligand for various receptors, while the fluorine atom may increase lipophilicity, allowing better membrane penetration.

Target Interactions

- Receptor Binding : The compound has been shown to bind selectively to certain receptors, influencing downstream signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.7 |

These findings suggest that the compound may interfere with cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : The compound was tested against several strains, including E. coli and S. aureus, showing promising antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzonitrile exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of compounds like this compound .

- Antimicrobial Activity Assessment : Another study focused on the synthesis and evaluation of benzonitrile derivatives for antimicrobial activity, finding that modifications at the aromatic ring significantly affected potency against pathogenic bacteria .

- Mechanistic Insights : Research has elucidated the mechanism by which this compound induces apoptosis in cancer cells, involving mitochondrial pathways and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.